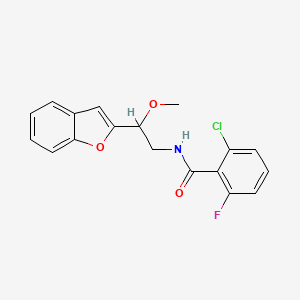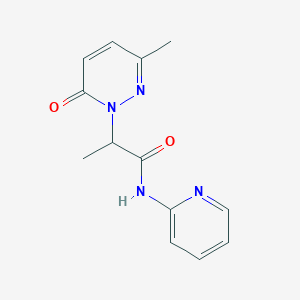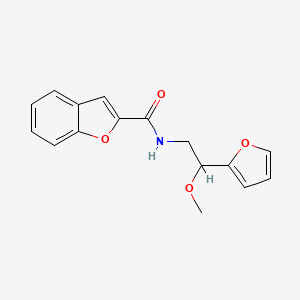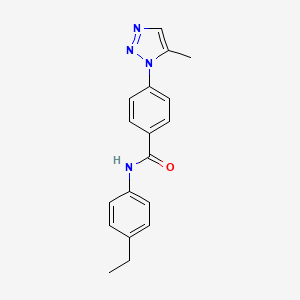
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival, making it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has been widely used as a tool compound in scientific research to investigate the role of PI3K signaling in cellular processes and disease pathogenesis. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects on various signaling pathways, including Akt, mTOR, and MAPK. This compound has been used to study the role of PI3K in cancer, neurodegenerative diseases, and cardiovascular diseases, among others.
Wirkmechanismus
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in reduced cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity. In cardiovascular cells, this compound has been shown to inhibit angiogenesis and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several advantages as a tool compound for scientific research, including its selectivity for PI3K and its ability to inhibit downstream signaling pathways. However, its potency and specificity can vary depending on the cell type and context, and it can have off-target effects on other kinases. Additionally, this compound can be toxic to cells at high concentrations, and its effects can be reversible or irreversible depending on the duration of treatment.
Zukünftige Richtungen
There are several future directions for research involving N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors for use in drug development. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Additionally, the combination of this compound with other drugs or therapies is an area of interest for cancer treatment and other diseases. Finally, the development of more specific and sensitive assays for measuring PI3K activity is an area of interest for improving the accuracy and reproducibility of scientific research.
Synthesemethoden
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminoindole with 2-bromoethylamine, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)benzoic acid and thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDXXGEGRHZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)


![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)

![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)

![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)
![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)
